2-Phenylprop-2-ylisocyanide

Description

Contextualizing Isocyanides within Advanced Organic Synthesis

Isocyanides, characterized by the isocyano functional group (-N≡C), are a unique class of organic compounds with a rich history in chemical synthesis. nih.gov Initially, their application was somewhat limited due to their often unpleasant odor. nih.gov However, the development of new synthetic methods has made a wide variety of isocyanides readily available, leading to a resurgence of interest in their chemistry. nih.gov

In the realm of advanced organic synthesis, isocyanides are highly valued as versatile C1 building blocks. rsc.org Their electronic structure, featuring a divalent carbon atom, allows them to act as both a nucleophile and an electrophile, underpinning their diverse reactivity. frontiersin.org This dual reactivity enables them to participate in a wide array of chemical transformations, including nucleophilic attack, electrophilic addition, and imidoylation reactions. rsc.org

A particularly significant area of isocyanide chemistry is their use in multicomponent reactions (MCRs). bohrium.comfrontiersin.org MCRs are one-pot reactions where three or more reactants combine to form a single, often complex, product. researchgate.netrsc.org Isocyanide-based multicomponent reactions (IMCRs), such as the well-known Ugi and Passerini reactions, are powerful tools for rapidly generating molecular diversity from simple starting materials. bohrium.comfrontiersin.org These reactions are highly atom-economical and allow for the construction of complex molecular scaffolds with multiple points of diversification, which is of great interest in fields like drug discovery and materials science. bohrium.comresearchgate.net The ability of isocyanides to undergo α-additions is a key mechanistic step in many of these transformations. nih.gov

Significance of 2-Phenylprop-2-ylisocyanide as a Versatile Building Block

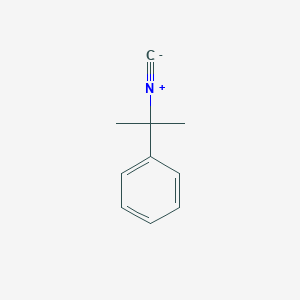

This compound, also known as 2-isocyanopropan-2-ylbenzene, is a specific isocyanide that has emerged as a valuable and versatile building block in organic synthesis. molaid.com Its structure, which incorporates a tertiary isocyanide group attached to a phenyl-substituted propyl backbone, imparts specific reactivity and properties that make it a useful synthon.

The steric bulk provided by the tertiary carbon atom can influence the stereochemical outcome of reactions, offering a degree of control in the synthesis of complex molecules. This structural feature can be advantageous in various synthetic applications, including the construction of sterically hindered systems.

This compound finds application in a range of chemical transformations. It can participate in multicomponent reactions, contributing its unique structural motif to the final product. For instance, it has been utilized in the synthesis of highly functionalized heterocyclic compounds. Furthermore, its reactivity allows for its involvement in various cyclization and addition reactions, expanding the repertoire of synthetic chemists for creating novel molecular architectures.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1195-99-9 aablocks.comfluorochem.co.uk |

| Molecular Formula | C10H11N aablocks.com |

| Synonyms | 2-isocyanopropan-2-ylbenzene molaid.com |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-isocyanopropan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-10(2,11-3)9-7-5-4-6-8-9/h4-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYVXSFAIBSXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101299485 | |

| Record name | (1-Isocyano-1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-99-9 | |

| Record name | (1-Isocyano-1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Isocyano-1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Phenylprop 2 Ylisocyanide

Established Synthetic Pathways to 2-Phenylprop-2-ylisocyanide

The traditional and most recognized methods for the synthesis of isocyanides, including this compound, primarily rely on two classical reactions: the Hofmann carbylamine reaction and the dehydration of N-formamides.

The Hofmann carbylamine reaction , also known as the Hoffmann isocyanide synthesis, is a long-established method for the preparation of isocyanides from primary amines. wikipedia.orgscienceinfo.comiitk.ac.inbyjus.comcollegedunia.comtestbook.com This reaction involves the treatment of a primary amine with chloroform (B151607) and a strong base, such as potassium hydroxide (B78521). The key reactive intermediate in this transformation is dichlorocarbene (B158193) (:CCl₂), which is generated in situ from the reaction of chloroform with the base. byjus.com The dichlorocarbene then reacts with the primary amine in a series of steps to yield the corresponding isocyanide. For the synthesis of this compound, the precursor would be 2-phenylprop-2-amine.

A significant improvement to the classical Hofmann carbylamine reaction involves the use of phase-transfer catalysis. This technique facilitates the reaction between reactants present in different phases (typically an aqueous and an organic phase), leading to milder reaction conditions and often improved yields.

Another cornerstone of isocyanide synthesis is the dehydration of N-substituted formamides . This method is often preferred due to its generally higher yields and cleaner reaction profiles compared to the Hofmann reaction. The precursor for this compound in this case would be N-(2-phenylprop-2-yl)formamide. This formamide (B127407) can be synthesized by the formylation of 2-phenylprop-2-amine, for instance, by using formic acid. researchgate.netscispace.comsemanticscholar.org The subsequent dehydration step can be accomplished using a variety of dehydrating agents.

Historically, phosphorus oxychloride (POCl₃) in the presence of a base like pyridine (B92270) or triethylamine (B128534) has been a widely used reagent for this transformation. Other common dehydrating agents include phosgene (B1210022) and its derivatives (diphosgene, triphosgene), tosyl chloride in the presence of quinoline, and the Burgess reagent. jst.go.jp

Table 1: Comparison of Established Synthetic Pathways for Tertiary Isocyanides

| Method | Precursor | Reagents | Typical Conditions | Advantages | Disadvantages |

| Hofmann Carbylamine Reaction | Primary Amine | Chloroform, Strong Base (e.g., KOH) | Heating | One-pot synthesis from amine | Use of toxic chloroform, often strong basic conditions, potential for side reactions |

| Dehydration of N-Formamide | N-Formamide | Dehydrating Agent (e.g., POCl₃, TsCl), Base | Varies with reagent | Generally higher yields, cleaner reactions | Requires pre-synthesis of the formamide precursor |

Modern and Sustainable Approaches in this compound Synthesis

In recent years, a strong emphasis has been placed on the development of more sustainable and environmentally friendly synthetic methods in chemistry. This trend has also impacted the synthesis of isocyanides, leading to the exploration of greener protocols and novel reagents.

Exploration of Environmentally Benign Protocols

Modern approaches to isocyanide synthesis often focus on replacing hazardous reagents and minimizing waste. In the context of the dehydration of N-formamides, several greener alternatives to traditional dehydrating agents have been investigated.

One such approach involves the use of triphenylphosphine (PPh₃) and iodine (I₂) in the presence of a base. This reagent system is generally considered milder and less hazardous than phosphorus oxychloride or phosgene. The reaction proceeds under relatively mild conditions and has been shown to be effective for a range of N-substituted formamides.

Furthermore, the use of microwave-assisted synthesis has been explored for both the Hofmann carbylamine reaction and the dehydration of formamides. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and reduce the formation of byproducts.

The principles of green chemistry have also led to the investigation of solvent-free reaction conditions or the use of more benign solvents like triethylamine, which can act as both a base and a solvent in the dehydration of formamides.

Development of Novel Precursors and Conditions

Research into novel precursors and reaction conditions aims to improve the efficiency and applicability of isocyanide synthesis. For the synthesis of tertiary isocyanides like this compound, the development of efficient methods for the preparation of the requisite tertiary amine or formamide precursor is crucial.

The Leuckart-Wallach reaction provides a pathway for the reductive amination of ketones to form amines and their N-formyl derivatives. alfa-chemistry.commdma.chchempedia.infonih.govwikipedia.org This reaction could potentially be applied to the synthesis of N-(2-phenylprop-2-yl)formamide from a suitable ketone precursor. The reaction typically uses formic acid or its derivatives as both the reducing agent and the source of the formyl group.

Recent advancements in catalysis have also opened new avenues. For instance, the use of catalytic amounts of activating agents for the formylation of amines with formic acid can lead to more efficient and milder reaction conditions. nih.govbeilstein-journals.org

Table 2: Modern and Sustainable Synthetic Approaches for Tertiary Isocyanides

| Approach | Precursor | Reagents/Conditions | Key Features |

| Modified Dehydration | N-Formamide | PPh₃/I₂, Base | Milder and less hazardous reagents |

| Microwave-Assisted Synthesis | Primary Amine or N-Formamide | Standard reagents with microwave irradiation | Reduced reaction times, potential for improved yields |

| Solvent-Free/Greener Solvents | N-Formamide | Dehydrating agent, Triethylamine (as solvent/base) | Reduced environmental impact |

| Novel Precursor Synthesis | Ketone | Leuckart-Wallach conditions (Formic acid/derivatives) | Access to formamide precursor from ketones |

Reactivity and Transformational Chemistry of 2 Phenylprop 2 Ylisocyanide

Multicomponent Reactions (MCRs) Featuring 2-Phenylprop-2-ylisocyanide

Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency and atom economy. Isocyanides are pivotal reactants in many of these transformations due to the unique reactivity of the isocyano group. This compound, with its bulky tertiary alkyl-aryl structure, offers specific steric and electronic properties that influence the course and outcome of these reactions.

Foundational Isocyanide-Based Multicomponent Reactions

The classical MCRs, including the Ugi, Passerini, and Groebke-Blackburn-Bienaymé reactions, have been instrumental in the rapid generation of compound libraries for drug discovery and materials science. The incorporation of this compound into these reactions has been explored, demonstrating its viability as a versatile building block.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like scaffold. While detailed studies focusing exclusively on this compound are not abundant, its application in Ugi-type reactions has been documented. The steric hindrance provided by the cumyl group can influence the reaction's kinetics and the stereochemical outcome of the products.

Research has shown that cumyl isocyanide can participate in multicomponent reactions, affording the expected products in good yields with both aliphatic and aromatic aldehydes. This suggests its general applicability in the Ugi reaction for the synthesis of sterically demanding α-aminoacyl amides.

| Reactant 1 | Reactant 2 | Reactant 3 | Isocyanide | Product Type | Yield |

| Aldehyde (aliphatic/aromatic) | Amine | Carboxylic Acid | This compound | α-Aminoacyl Amide | Good |

The Passerini three-component reaction (P-3CR) combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. Similar to the Ugi reaction, the use of this compound in the Passerini reaction has been noted to produce the corresponding adducts in favorable yields. The bulky nature of the isocyanide can be advantageous in certain synthetic contexts, potentially leading to specific diastereoselectivities.

| Reactant 1 | Reactant 2 | Isocyanide | Product Type | Yield |

| Aldehyde (aliphatic/aromatic) | Carboxylic Acid | This compound | α-Acyloxy Carboxamide | Good |

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction of an aldehyde, an amidine (or a related nitrogen-containing heterocycle), and an isocyanide to synthesize fused imidazole (B134444) derivatives, such as imidazo[1,2-a]pyridines. While specific examples detailing the use of this compound in the GBB reaction are less common in readily available literature, the general mechanism accommodates a wide range of isocyanides. The electronic and steric properties of the isocyanide are known to affect the reaction efficiency.

Novel Multicomponent Reaction Variants and Scope Expansion

Beyond the classical MCRs, novel reaction pathways and variations continue to be developed. In a palladium-catalyzed three-component reaction for the synthesis of 2-aryl-2-imidazolines from aryl halides and diamines, this compound (cumyl isocyanide) was utilized. acs.org However, in this specific transformation, it was found to be less effective than other isocyanides like tert-butyl isocyanide, yielding the desired 2-phenyl-2-imidazoline (B1199978) in a modest 43% yield. acs.org This finding highlights that while this compound is a viable reactant, its efficacy can be context-dependent and may be surpassed by other isocyanides in certain catalytic systems.

| Catalyst | Reactant 1 | Reactant 2 | Isocyanide | Product | Yield |

| Palladium | Aryl Halide | Diamine | This compound | 2-Aryl-2-imidazoline | 43% acs.org |

Cycloaddition and Annulation Reactions Involving this compound

Information regarding the specific participation of this compound in cycloaddition and annulation reactions is sparse in the current body of scientific literature. Isocyanides, in general, are known to participate in various cycloaddition reactions, such as [4+1] and [3+2] cycloadditions, acting as a source of a single carbon atom. These reactions are powerful tools for the synthesis of five-membered heterocyclic rings. Annulation reactions, which involve the formation of a new ring onto a pre-existing one, can also utilize isocyanides. However, detailed studies and specific examples employing this compound in these types of transformations are not well-documented. Further research is needed to fully explore the potential of this particular isocyanide in the realm of cycloaddition and annulation chemistry.

Mechanistic Elucidations of this compound Reactivity

Kinetic and Thermodynamic Aspects of Transformations:No kinetic or thermodynamic data for reactions involving this compound could be located.

Therefore, the generation of an article with the requested level of detail and scientific rigor for this compound is impeded by the absence of foundational research in these specific areas.

Isotope Effects in this compound Reactions

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating the mechanisms of chemical reactions. By replacing an atom at or near a reactive center with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or ¹²C with ¹³C), scientists can observe changes in the reaction rate. These changes provide valuable insights into bond-breaking and bond-forming events in the rate-determining step of a reaction, as well as the nature of the transition state.

While specific studies on the isotope effects in reactions involving this compound are not extensively documented in publicly available literature, the principles can be understood by examining research on analogous isocyanide compounds. Such studies reveal the potential for both primary and secondary isotope effects, which could be applied to investigate the reactivity of this compound.

A primary kinetic isotope effect is observed when the isotopically substituted atom is directly involved in bond cleavage or formation during the rate-determining step. For instance, in the thermal isomerization of methyl isocyanide to acetonitrile, a significant carbon-13 KIE was observed. This finding was instrumental in supporting a proposed cyclic (ring structure) activated complex for the reaction. The experimental data, when compared with theoretical calculations, helped to substantiate the proposed mechanism.

Table 1: Carbon-13 Kinetic Isotope Effects in the Thermal Isomerization of Methyl Isocyanide

| Labeled Position | k₀/k₁ (at 1 atm) | k₀/k₂ (at 1 atm) |

|---|---|---|

| Methyl Carbon | 1.018 | |

| Isonitrile Carbon | 1.011 |

Data sourced from a study on the thermal isomerization of methyl isocyanide. k₀ represents the rate constant for the unlabeled compound, while k₁ and k₂ represent the rate constants for the compound labeled at the methyl and isonitrile carbons, respectively.

In the context of this compound, a similar approach could be used to study its isomerization or other reactions where the isocyano group is transformed. A significant ¹³C or ¹⁵N KIE at the isocyanide carbon or nitrogen would suggest that the bonds to this group are being altered in the rate-determining step.

Secondary kinetic isotope effects arise from isotopic substitution at a position not directly involved in bond breaking. These effects are typically smaller than primary KIEs and provide information about changes in the steric or electronic environment of the reaction center during the transition state. For example, a study on the nucleophilic addition of hydroxide (B78521) to aromatic isocyanides in an aqueous dimethyl sulfoxide (B87167) solution noted a small, inverse isotope effect. This was interpreted to mean that the mechanism was concerted, with minimal proton transfer from water to the isocyanide carbon in the transition state.

For a bulky molecule like this compound, secondary deuterium isotope effects could be particularly informative. By replacing the hydrogen atoms on the methyl groups or the phenyl ring with deuterium, one could probe changes in hyperconjugation or steric interactions in the transition state of its various reactions, such as cycloadditions or multicomponent reactions.

The magnitude of the deuterium isotope effect (kH/kD) can be quite large when a C-H bond is broken in the rate-determining step, often with values ranging from 2 to 7. Conversely, heavy-atom isotope effects (e.g., ¹²C/¹³C, ¹⁴N/¹⁵N) are much smaller, typically in the range of 1.02 to 1.10, due to the smaller relative mass difference between the isotopes.

Comprehensive Spectroscopic and Structural Characterization of 2 Phenylprop 2 Ylisocyanide and Its Adducts

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy measures the vibrational energies of molecular bonds.

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum of an isocyanide is the strong, sharp absorption band corresponding to the N⁺≡C⁻ triple bond stretch. This peak appears in a relatively clean region of the spectrum, typically between 2165 and 2110 cm⁻¹. wikipedia.org Other expected absorptions would include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic methyl groups (just below 3000 cm⁻¹), as well as C=C stretching bands for the aromatic ring in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would also detect the key vibrational modes. The isocyanide stretch is typically a strong and sharp band in the Raman spectrum as well. The symmetric "breathing" mode of the phenyl ring often gives a strong signal in Raman spectra, which can be a useful diagnostic tool.

Table 2: Characteristic Vibrational Frequencies for 2-Phenylprop-2-ylisocyanide

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | IR, Raman | 3000 - 2850 | Medium-Strong |

| Isocyanide N⁺≡C⁻ Stretch | IR, Raman | 2165 - 2110 | Strong, Sharp |

| Aromatic C=C Stretch | IR, Raman | 1600 - 1450 | Medium-Strong |

Electronic Absorption (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds are well-known to absorb UV light. libretexts.org The phenyl group in this compound acts as the primary chromophore. Benzene (B151609) itself exhibits a strong absorption below 200 nm and a weaker, structured absorption band (the B-band) centered around 254 nm. libretexts.orgyoutube.com Alkyl substitution on the benzene ring typically causes a small bathochromic (red) shift of these absorptions. Therefore, this compound would be expected to show a characteristic aromatic absorption profile, likely with a λₘₐₓ slightly shifted from that of unsubstituted benzene. libretexts.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₀H₁₁N), high-resolution mass spectrometry would confirm the molecular weight of approximately 145.089 g/mol . guidechem.com

Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z = 145 would be observed. The most likely and dominant fragmentation pathway would involve the loss of the stable isocyanide group (HNC) or cyanide radical (·CN) and cleavage of the C-C bond to generate a stable tertiary benzylic carbocation.

Predicted Fragmentation Pathways:

Formation of the Cumyl Cation: The most probable fragmentation would be the cleavage of the C-NC bond to form the highly stable cumyl cation [C₆H₅C(CH₃)₂]⁺ at m/z = 119. This would likely be the base peak in the spectrum.

Loss of a Methyl Group: Another possible fragmentation from the molecular ion is the loss of a methyl radical (·CH₃) to form an ion at m/z = 130.

This fragmentation pattern helps to confirm the connectivity of the phenyl and isopropyl groups within the molecule.

X-ray Crystallography for Solid-State Structure Determination

No publicly available crystallographic data for this compound or its adducts could be located. This information is essential for a detailed discussion of its solid-state structure, including parameters such as unit cell dimensions, space group, bond lengths, and bond angles. Without experimental data, a table of crystallographic information cannot be generated.

Advanced Photophysical and Photochemical Spectroscopic Studies

Detailed experimental studies on the photophysical and photochemical properties of this compound are not described in the available literature. Consequently, critical data such as absorption and emission maxima, fluorescence quantum yields, phosphorescence characteristics, and excited-state lifetimes are unknown. This prevents the creation of a data table and a thorough analysis of its behavior upon interaction with light.

Theoretical and Computational Investigations of 2 Phenylprop 2 Ylisocyanide

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Such calculations can provide valuable insights into the distribution of electrons within 2-phenylprop-2-ylisocyanide, helping to understand its reactivity and properties. Typically, DFT studies determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is particularly important as it relates to the molecule's electronic stability and spectral properties.

A hypothetical data table for such calculations might look like this:

| Parameter | Calculated Value (Hartree) | Calculated Value (eV) |

| HOMO Energy | (No data available) | (No data available) |

| LUMO Energy | (No data available) | (No data available) |

| HOMO-LUMO Gap | (No data available) | (No data available) |

| Dipole Moment | (No data available) | (No data available) |

No specific DFT studies on this compound were found to populate this table.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an essential tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By modeling the reaction of this compound with other reagents, researchers can identify the transition states—the highest energy points along the reaction coordinate. The energy of these transition states is crucial for determining the reaction rate. These computational studies can predict the feasibility of a reaction and help in designing new synthetic routes.

For a hypothetical reaction involving this compound, a data table summarizing the energetics might be presented as follows:

| Reaction Step | Reactant(s) Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product(s) Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Step 1 | (No data available) | (No data available) | (No data available) | (No data available) |

| Step 2 | (No data available) | (No data available) | (No data available) | (No data available) |

Specific computational studies on the reaction mechanisms of this compound were not found in the literature search.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For a flexible molecule like this compound, which contains rotatable bonds, this analysis can identify the most stable conformers. Molecular Dynamics (MD) simulations provide a deeper understanding of the conformational landscape by simulating the movement of atoms and molecules over time. This can reveal how the molecule behaves in different environments, such as in various solvents or at different temperatures.

A summary of a conformational analysis could be presented in a table like this:

| Conformer | Dihedral Angle (°C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | (No data available) | (No data available) | (No data available) |

| 2 | (No data available) | (No data available) | (No data available) |

| 3 | (No data available) | (No data available) | (No data available) |

No published conformational analysis or molecular dynamics simulations for this compound were identified.

Prediction of Spectroscopic Parameters and Validation

Computational chemistry methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. The accuracy of these predictions is often validated by comparing the calculated values with experimental data.

A table comparing predicted and experimental spectroscopic data would typically be formatted as follows:

Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 | (No data available) | (No data available) |

| C2 | (No data available) | (No data available) |

Predicted vs. Experimental IR Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C≡N stretch | (No data available) | (No data available) |

| C-H stretch | (No data available) | (No data available) |

No computational studies predicting the spectroscopic parameters of this compound could be located to provide the necessary data.

Advanced Applications of 2 Phenylprop 2 Ylisocyanide in Complex Chemical Synthesis

Contribution to Diversity-Oriented Synthesis (DOS) Strategies

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore vast regions of chemical space, which is crucial for the discovery of new biologically active compounds. organic-chemistry.org 2-Phenylprop-2-ylisocyanide is a valuable building block in DOS, primarily through its participation in isocyanide-based multicomponent reactions (IMCRs). These reactions, such as the Ugi and Passerini reactions, are cornerstones of DOS because they allow for the rapid assembly of complex molecules from simple starting materials in a single step. wikipedia.orgbohrium.com

The use of this compound in these reactions introduces a bulky, rigid fragment into the final product. This steric hindrance can influence the stereochemical outcome of the reaction and restrict the conformational flexibility of the resulting molecule, which can be advantageous in designing molecules with specific binding properties. The phenylpropyl group can also engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, further contributing to the molecular diversity and potential biological activity of the synthesized library.

A key strategy in DOS is the generation of skeletal diversity, where different molecular scaffolds are produced from a common set of starting materials. By strategically choosing the other components in an Ugi or Passerini reaction, the this compound moiety can be incorporated into a wide range of acyclic and heterocyclic frameworks.

Table 1: Illustrative Scaffold Diversity from this compound in a Hypothetical Ugi Reaction

| Aldehyde/Ketone Component | Amine Component | Carboxylic Acid Component | Resulting Scaffold Type |

|---|---|---|---|

| Formaldehyde | Ammonia | Acetic Acid | Simple α-acylamino amide |

| Benzaldehyde | Aniline | Benzoic Acid | Aromatic α-acylamino amide |

| Acetone | Methylamine | Formic Acid | Sterically hindered α-acylamino amide |

Role in Combinatorial Library Generation for Chemical Biology

Combinatorial chemistry is a powerful tool for generating large libraries of compounds for high-throughput screening in chemical biology and drug discovery. nih.gov Isocyanide-based multicomponent reactions are particularly well-suited for the automated or parallel synthesis of such libraries. This compound, with its defined structure, can be systematically combined with diverse sets of aldehydes, amines, and carboxylic acids (in the Ugi reaction) or aldehydes/ketones and carboxylic acids (in the Passerini reaction) to rapidly generate extensive libraries of distinct compounds. wikipedia.orgwikipedia.org

The products of these reactions, bearing the 2-phenylprop-2-yl group, can be designed to probe specific biological targets. The lipophilic nature of the phenylpropyl group can enhance membrane permeability, a desirable property for potential drug candidates. Furthermore, the amide backbones generated in Ugi and Passerini reactions are reminiscent of peptide structures, making the resulting libraries valuable for exploring protein-protein interactions and enzyme inhibition.

Table 2: Exemplar Combinatorial Library based on a Passerini Reaction with this compound

| Carbonyl Component | Carboxylic Acid Component | Potential Biological Relevance |

|---|---|---|

| 4-Pyridinecarboxaldehyde | Nicotinic Acid | Probing nicotinic receptors |

| Indole-3-carboxaldehyde | Acetic Acid | Targeting protein kinases |

| N-Boc-glycinal | L-Proline | Peptidomimetic library for protease screening |

Synthesis of Diverse Heterocyclic Scaffolds and Architectures

Heterocyclic compounds are of immense importance in medicinal chemistry, with a large proportion of approved drugs containing at least one heterocyclic ring. Isocyanide-based multicomponent reactions provide efficient routes to a wide variety of heterocyclic scaffolds. Post-condensation modifications of the initial MCR adducts derived from this compound open up pathways to even greater structural diversity.

For instance, an Ugi reaction product can be designed to contain functional groups that can undergo subsequent intramolecular cyclization. This "Ugi-cyclization" strategy can lead to the formation of important heterocyclic systems such as benzodiazepines, piperazines, and hydantoins. The bulky 2-phenylprop-2-yl group can influence the regioselectivity and stereoselectivity of these cyclization reactions, providing access to unique and complex three-dimensional structures.

Common Heterocyclic Scaffolds Accessible through Post-MCR Modifications:

Diketopiperazines: Formed via intramolecular cyclization of an Ugi adduct derived from an amino acid as the amine component.

Hydantoins: Synthesized through a cyclization reaction of an Ugi product.

Benzodiazepines: Accessible via an intramolecular cyclization of an appropriately functionalized Ugi adduct.

Oxazoles: Can be formed from the products of Passerini reactions.

Enabling Technologies for the Construction of Natural Product Analogues

Natural products are a rich source of inspiration for the development of new drugs. However, their complex structures often make them difficult to synthesize and modify. Diversity-oriented synthesis strategies, powered by multicomponent reactions, provide a powerful platform for the synthesis of natural product analogues. These analogues can help in understanding the structure-activity relationships of the natural product and can lead to the discovery of new compounds with improved therapeutic properties.

The incorporation of the this compound fragment into natural product-like scaffolds can be used to probe the importance of steric bulk and lipophilicity in specific regions of the molecule. By replacing a substructure of a natural product with a fragment derived from a multicomponent reaction involving this isocyanide, chemists can rapidly generate a library of analogues for biological evaluation. This approach, often referred to as "fragment-based drug discovery" or "scaffold hopping," can accelerate the process of lead optimization. For example, the core of a complex natural product could be simplified and synthesized using an Ugi or Passerini reaction with this compound to introduce a key structural motif.

Table 3: Chemical Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Formaldehyde |

| Ammonia |

| Acetic Acid |

| Benzaldehyde |

| Aniline |

| Benzoic Acid |

| Acetone |

| Methylamine |

| Formic Acid |

| Glyoxylic Acid |

| Ethylamine |

| Propionic Acid |

| 4-Pyridinecarboxaldehyde |

| Nicotinic Acid |

| Indole-3-carboxaldehyde |

| N-Boc-glycinal |

| L-Proline |

| 4-Fluorobenzaldehyde |

| Ibuprofen |

| Benzodiazepines |

| Piperazines |

| Hydantoins |

| Oxazoles |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.